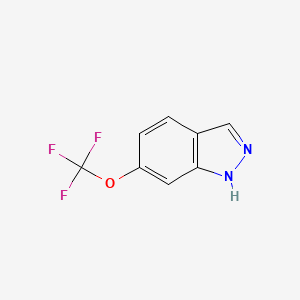

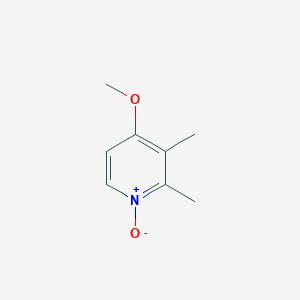

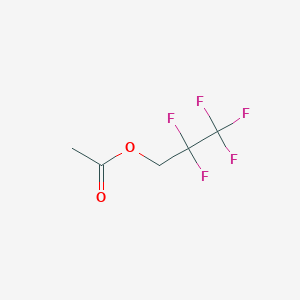

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride

Übersicht

Beschreibung

The compound "1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole compounds. These activities include antibacterial, antioxidant, and potential anticancer properties. The trifluoromethyl group in particular is a common moiety in pharmaceuticals and agrochemicals because of its ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various diketones or β-keto esters. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates can be prepared by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Another method includes the 3+2 annulation approach, where a cyclocondensation reaction is used to form substituted pyrazoles . Additionally, the synthesis of related imidazo[1,2-a]pyrazin derivatives has been reported, which involves a series of reactions including O-alkylation, protection of amino acids, and cyclization . These methods highlight the versatility and complexity of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray diffraction analysis. For example, the structure of an amide derivative of a pyrazole compound was verified, confirming the position of the trifluoromethyl group on the pyrazole ring . Single crystal X-ray diffraction studies are also used to confirm the 3D molecular structure of these compounds, which is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including O-alkylation, which is used to synthesize novel compounds with potential biological activities . The reactivity of these compounds is often influenced by the presence of substituents such as the trifluoromethyl group, which can affect the electron density and steric hindrance of the molecule, thereby influencing its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. These properties are essential for identifying and confirming the structure of the synthesized compounds. The presence of the trifluoromethyl group can also impact the lipophilicity, metabolic stability, and bioavailability of these molecules, making them more attractive for drug development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

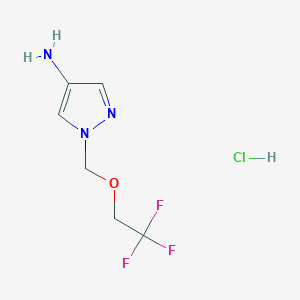

- The synthesis and characterization of pyrazole derivatives, including compounds structurally related to 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride, have been explored. For instance, N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds have been synthesized and characterized using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).

Application in Catalysis

- Pyrazolyl compounds have been used to form bidentate complexes with zinc, demonstrating effectiveness as catalysts in processes like the copolymerization of CO2 and cyclohexene oxide. This indicates the potential utility of related compounds in industrial catalysis (Matiwane et al., 2020).

Antimicrobial and Antifungal Applications

- Derivatives of pyrazole, akin to 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride, have been researched for their antimicrobial and antifungal properties. For instance, studies have shown promising biological activities against bacteria and filamentous fungi, indicating potential applications in medical and pharmaceutical fields (Černuchová et al., 2005).

Use in Functional Polymer Modification

- Amines, including those related to the compound , have been utilized in modifying poly vinyl alcohol/acrylic acid hydrogels. These modified polymers showed improved swelling properties and increased thermal stability, suggesting applications in the development of advanced materials (Aly & El-Mohdy, 2015).

Antitumor Activities

- Studies on pyrazole derivatives have also investigated their potential antitumor activities. For example, some synthesized pyrazole compounds have demonstrated cytotoxic properties against tumor cell lines, highlighting the potential for development in cancer therapy (Kodadi et al., 2007).

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)3-13-4-12-2-5(10)1-11-12;/h1-2H,3-4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVDYZAYBMGLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1COCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660027 | |

| Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride | |

CAS RN |

1185098-59-2 | |

| Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3030913.png)